molecular formula C8H7ClN4S B7753977 2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine

2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B7753977
M. Wt: 226.69 g/mol
InChI Key: IKVXNHXIULRZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chlorophenyl group and two amino groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3-chlorophenylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may disrupt cell membrane integrity or inhibit essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-(3-chlorophenyl)-1,3,4-oxadiazole
  • 2-(3-chlorophenyl)-1,3,4-triazole

Uniqueness

2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substitution pattern and the presence of both amino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-N-(3-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-5-2-1-3-6(4-5)11-8-13-12-7(10)14-8/h1-4H,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVXNHXIULRZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.